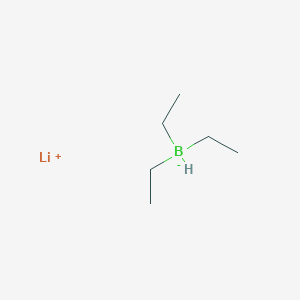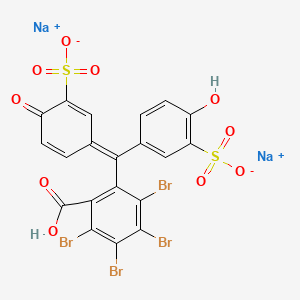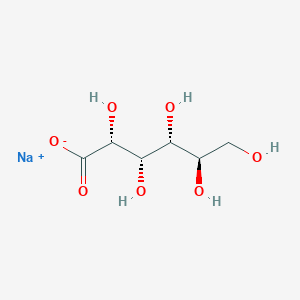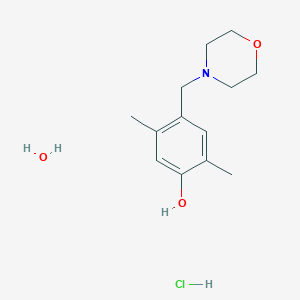
Quinaldine blue
Vue d'ensemble
Description
Il est largement utilisé comme colorant histologique et dans l’étude des polysaccharides bactériens . Le composé a la formule moléculaire C25H25ClN2 et un poids moléculaire de 388,94 . Il est connu pour sa couleur bleue vibrante et est utilisé dans diverses applications scientifiques et industrielles.
Mécanisme D'action
Le mécanisme d’action du bleu de Quinaldine implique sa solubilité lipidique, qui lui permet d’interagir avec les membranes cellulaires et d’autres structures contenant des lipides . Cette propriété le rend efficace dans les applications de traçage et de coloration, révélant les schémas spatiotemporels dans les systèmes biologiques.
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Le bleu de Quinaldine peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de dérivés de l’aniline avec l’acétaldéhyde sous irradiation micro-ondes sans solvant . L’acide chlorhydrique est souvent utilisé comme catalyseur dans cette réaction, fournissant des rendements élevés. Les méthodes de production industrielle peuvent impliquer l’utilisation de catalyseurs recyclés et de conditions de réaction sans solvant pour promouvoir des processus chimiques plus écologiques et plus durables .
Analyse Des Réactions Chimiques
Le bleu de Quinaldine subit diverses réactions chimiques, notamment :
Oxydation : Le bleu de Quinaldine peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.
Réduction : L’hydrogénation de dérivés de quinaldine peut donner de la 2-méthyltétrahydroquinoléine.
Substitution : Le composé peut participer à des réactions de substitution avec divers réactifs, formant différents dérivés.
Les réactifs courants utilisés dans ces réactions comprennent l’hydrogène, l’acide chlorhydrique et divers agents oxydants. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
Le bleu de Quinaldine a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme colorant dans la synthèse d’autres composés et comme indicateur de pH.
Biologie : Employé comme colorant histologique pour étudier les polysaccharides bactériens.
Industrie : Utilisé dans la fabrication de colorants, de colorants alimentaires et d’autres produits industriels.
Applications De Recherche Scientifique
Quinaldine Blue has a wide range of scientific research applications:
Chemistry: Used as a dye in the synthesis of other compounds and as a pH indicator.
Biology: Employed as a histological stain to study bacterial polysaccharides.
Medicine: Investigated for its potential use in antimalarial treatments and other pharmaceutical applications.
Industry: Utilized in the manufacturing of dyes, food colorants, and other industrial products.
Comparaison Avec Des Composés Similaires
Le bleu de Quinaldine appartient à la classe des colorants triméthinecyanine symétriques, qui comprend plusieurs composés similaires :
- Chlorure de 1,1′-diéthyl-2,2′-carbocyanine
- Iodure de 1,1′-diéthyl-2,2′-cyanine
- Iodure de 1,1′-diéthyl-4,4′-carbocyanine
Ces composés partagent des caractéristiques structurales et des applications similaires, mais peuvent différer dans leurs propriétés et utilisations spécifiques . Le bleu de Quinaldine est unique dans ses maxima d’absorption spécifiques et son utilisation répandue dans la coloration histologique et les études de polysaccharides bactériens .
Propriétés
IUPAC Name |
1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.ClH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNARAKYNRZID-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883727 | |
| Record name | Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright blue-green solid; [Merck Index] | |
| Record name | Quinaldine blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16100 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2768-90-3 | |
| Record name | Pinacyanol chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinaldine blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism by which Quinaldine Blue interacts with nucleic acids, and what are the analytical implications of this interaction?
A1: this compound (QB) forms H-aggregates with nucleic acid molecules in aqueous solutions with pH ranging from 5.0 to 8.2. [] This binding event leads to a measurable decrease in QB's absorbance at its peak wavelengths of 598 nm and 548 nm. This phenomenon has been leveraged to develop a sensitive and selective analytical method for quantifying nucleic acids like ctDNA and yRNA. []
Q2: How does the presence of organic acids and aldehydes influence the activation of hydrogen peroxide by copper(II)-amino acid complexes, and how does this relate to this compound?
A2: The oxidation of this compound by copper(II)-amino acid complexes activated by hydrogen peroxide is inhibited by the presence of organic acids and aldehydes. [] This inhibition suggests that these organic compounds interfere with the formation of the reactive species, likely Cu(I)OOH●, responsible for the oxidation of QB. []
Q3: Beyond nucleic acids, what other biological targets have been explored for this compound?
A3: Research has identified this compound as a potential agent against Methicillin-resistant Staphylococcus aureus (MRSA). [] While the exact mechanism of action against MRSA remains unclear, this finding highlights the potential of QB for further exploration in antibacterial drug development. []
Q4: How does this compound interact with other dyes in an aqueous solution, and what are the energetic implications of these interactions?
A4: this compound (QB) can participate in dissimilar associations with anionic dyes like bromocresol purple (BP) and its tetrabromo derivative, as well as 5,5′-dibromo-o-cresolsulfonphthalein. [, , ] These interactions, driven by electrostatic forces between the cationic QB and anionic dyes, lead to the formation of stable associates. [, , ] Semi-empirical calculations suggest that the formation of these associates is energetically favorable, with the energy gain exceeding the systematic errors inherent to the calculations. [, , ] This information offers insights into the behavior of QB in complex dye mixtures and its potential applications in areas like supramolecular chemistry.
Q5: Are there any available spectroscopic data for this compound?
A5: While the provided research articles do not explicitly state the molecular formula or weight of this compound, they do highlight its characteristic absorbance peaks at 598 nm and 548 nm. [] These specific wavelengths are indicative of the compound's electronic structure and can be utilized for its detection and quantification in various applications.
Q6: What are the limitations of the existing research on this compound, and what future directions are warranted?
A6: Current research on this compound primarily focuses on its interactions with specific targets like nucleic acids and other dyes. [, , , ] Further investigation is needed to comprehensively evaluate its potential in areas such as antibacterial drug development, particularly against MRSA. [] Exploring its toxicity profile, pharmacokinetic properties, and long-term effects will be crucial for translating its potential into clinical applications. Additionally, conducting detailed mechanistic studies will provide a deeper understanding of its interactions with various biological systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















